[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived compound characterized by a 2H-chromen-2-one core substituted with a chloro group at position 6, methyl groups at positions 3 and 4, and an oxyacetic acid moiety at position 7 (Figure 1). Its molecular formula is C₁₃H₁₁ClO₅, with a molar mass of 282.68 g/mol . Key physical properties include a predicted density of 1.412 g/cm³, boiling point of 488.5°C, and pKa of 2.88, indicating moderate acidity . The compound is synthesized via condensation and hydrolysis reactions, often involving coumarin intermediates and acetic acid derivatives under basic conditions .
Properties
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-6-7(2)13(17)19-10-4-11(18-5-12(15)16)9(14)3-8(6)10/h3-4H,5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVOKUIIBFDAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClO5 |
| Molecular Weight | 282.67 g/mol |
| CAS Number | 884497-67-0 |
| Appearance | White to off-white powder |
Antitumor Activity
Recent studies have indicated that coumarin derivatives, including this compound, exhibit significant antitumor properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antifungal Activity
The antifungal potential of this compound has also been evaluated. In comparative studies against common fungal pathogens, this compound demonstrated effective inhibition rates similar to established antifungal agents. Specifically, it showed a notable efficacy against Botrytis cinerea, with an EC50 value lower than that of the standard fungicide Osthole .
Anticoagulant Activity
Coumarins are known for their anticoagulant properties. The compound has been studied for its ability to inhibit vitamin K epoxide reductase, which is crucial in the coagulation cascade. Studies suggest that it may serve as a lead compound for developing new anticoagulant therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in fungal cell wall synthesis and coagulation processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
Case Studies
- Study on Antitumor Effects : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 25 µM across different cell types .
- Antifungal Efficacy : In laboratory settings, the compound was tested against Botrytis cinerea, showing inhibition rates comparable to commercial antifungals. The study highlighted its potential application in agricultural settings for crop protection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility: The acetic acid group in the main compound improves water solubility compared to ester derivatives (e.g., ’s acetate).
- Acidity: The pKa (2.88) is lower than propanoic acid analogues (e.g., ’s propanoic acid derivative, predicted pKa ~3.5), favoring ionization at physiological pH .
- Thermal Stability : The high predicted boiling point (488.5°C) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
